![molecular formula C6H3BrClN3 B2515803 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 1416374-15-6](/img/structure/B2515803.png)
5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is an organic compound belonging to the pyrazolo[3,4-c]pyridine family. It is a heterocyclic aromatic compound with a five-membered ring structure containing a nitrogen atom and two halogen atoms. This compound has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been studied for its ability to modulate the activity of various biological targets, including enzymes, receptors, and transporters.
Scientific Research Applications
Medicinal Chemistry and Drug Development
BCMP exhibits structural similarities to purine bases like adenine and guanine. Researchers have explored its potential as a scaffold for designing novel drugs. Key aspects include:
- Kinase Inhibition : BCMP derivatives have been investigated as kinase inhibitors, particularly targeting kinases involved in cancer and inflammatory diseases .
- Neuroprotection : BCMP analogs have shown neuroprotective effects, making them promising candidates for treating neurodegenerative disorders .
- Antiviral Activity : Some BCMP derivatives exhibit antiviral properties, which could be harnessed for developing new antiviral agents .
Catalysis and Organic Synthesis
BCMP serves as a versatile catalyst in various organic reactions:
- Cross-Coupling Reactions : BCMP-based catalysts facilitate Suzuki-Miyaura, Heck, and Sonogashira couplings .
- Asymmetric Synthesis : BCMP-derived chiral ligands enable enantioselective transformations .
Materials Science and Optoelectronics
BCMP derivatives have intriguing optical properties:
- Luminescent Materials : BCMP-based compounds exhibit fluorescence and phosphorescence, making them useful in optoelectronic devices .
- Sensors : BCMP-based sensors can detect metal ions and other analytes .
Biological Studies and Imaging
BCMP has been employed in biological research:
- Fluorescent Probes : BCMP derivatives serve as fluorescent probes for cellular imaging .
- Protein Kinase Imaging : BCMP analogs can selectively label protein kinases, aiding in kinase-related studies .
Agrochemicals and Crop Protection
BCMP derivatives have potential applications in agriculture:
- Pesticides and Herbicides : Researchers explore BCMP-based compounds as agrochemicals for pest control .
Coordination Chemistry and Metal Complexes
BCMP coordinates with metal ions, leading to interesting complexes:
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and found to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine . .
properties
IUPAC Name |
5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRNYQWZTSBSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(N=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine |
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